molecular formula C7H11N3O B2380556 Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol CAS No. 1356660-00-8

Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol

Cat. No. B2380556
CAS RN: 1356660-00-8
M. Wt: 153.185
InChI Key: QKOWKLCCBNGSLY-RNFRBKRXSA-N
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Description

Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol is a synthetic compound that has gained attention due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Triazole Derivatives and Their Biological Activities

1,2,4-Triazole derivatives, including compounds similar to Rel-(1R,2R)-2-(4H-1,2,4-triazol-4-yl)cyclopentan-1-ol, demonstrate a wide range of biological effects. These effects include analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. They also serve as intermediates in the synthesis of various other compounds, highlighting their significance in pharmacological research (Salionov, 2015).

Inhibition of Cell Growth and Sterol Biosynthesis

Triazole compounds, including enantiomers of paclobutrazol which is structurally related to this compound, have been found to inhibit cell growth and affect sterol biosynthesis in plants. This inhibition can significantly impact plant growth and development, making these compounds relevant in agricultural research (Haughan et al., 1989).

Synthesis and Physical-Chemical Properties

Research in the field of organic chemistry has focused on the synthesis and exploration of physical and chemical properties of triazole derivatives. These studies contribute to understanding how modifications in chemical structures influence their biological and pharmacological properties, essential for drug development (Kaplaushenko et al., 2016).

Plant Growth Regulation

Triazole compounds, such as paclobutrazol, have been extensively studied for their role in plant growth regulation. These compounds are known to retard plant growth by influencing hormonal balances within the plant, which is crucial for managing crop growth and yield (Reed et al., 1989).

Antimicrobial and Antifungal Activities

Triazole derivatives exhibit significant antimicrobial and antifungal properties, making them critical in the development of new antimicrobial agents. Their effectiveness against various bacterial and fungal strains is a key area of research in medical science (Karpun & Polishchuk, 2021).

properties

IUPAC Name

(1R,2R)-2-(1,2,4-triazol-4-yl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c11-7-3-1-2-6(7)10-4-8-9-5-10/h4-7,11H,1-3H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOWKLCCBNGSLY-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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